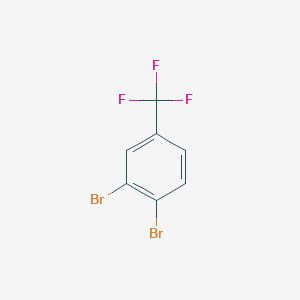

1,2-Dibromo-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJTWLWDMJECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470305 | |

| Record name | 1,2-Dibromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7657-08-1 | |

| Record name | 1,2-Dibromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,2-Dibromo-4-(trifluoromethyl)benzene, also known by its synonym 3,4-dibromobenzotrifluoride, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique trifluoromethyl group imparts distinct electronic properties, enhancing metabolic stability and lipophilicity in derivative compounds, which are desirable traits in drug candidates.[1] The presence of two bromine atoms at adjacent positions on the benzene ring provides versatile handles for a variety of synthetic transformations, particularly cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its spectroscopic profile, a plausible synthetic route, and its applications, with the aim of equipping researchers and drug development professionals with the critical information needed for its effective utilization.

Chemical Identity and Structure

A clear understanding of the fundamental identifiers of a chemical entity is paramount for unambiguous communication and experimental replication.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 3,4-Dibromobenzotrifluoride[4] |

| CAS Number | 7657-08-1[4] |

| Molecular Formula | C₇H₃Br₂F₃[4] |

| Molecular Weight | 303.90 g/mol [4] |

| InChI Key | CFWJTWLWDMJECT-UHFFFAOYSA-N[5] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)Br[5] |

Physicochemical Properties

The physical properties of a compound govern its behavior in both reactive and biological systems. The data presented here has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 229.2 °C at 760 mmHg | [5] |

| Density | 1.957 g/cm³ | [5] |

| Flash Point | 92.4 °C | [5] |

| Melting Point | Not experimentally available. Predicted values may vary. | [5] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | General chemical principles |

| logP (Predicted) | 4.23 | [7] |

Spectroscopic Profile: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

H-3: A doublet, shifted downfield due to the electron-withdrawing effect of the adjacent trifluoromethyl group.

-

H-5: A doublet of doublets, coupled to both H-3 and H-6.

-

H-6: A doublet, coupled to H-5.

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group.

-

The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).[8]

-

The two carbons bearing bromine atoms (C-1 and C-2 ) will be shifted downfield.

-

The carbon attached to the trifluoromethyl group (C-4 ) will also be significantly shifted and will show coupling to the fluorine atoms.

-

The remaining three carbons (C-3, C-5, and C-6 ) will appear in the typical aromatic region.

¹⁹F NMR (Predicted): The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

-

Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4) is expected around m/z 302, 304, and 306.

-

Fragmentation: Common fragmentation patterns would involve the loss of bromine atoms and the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching (trifluoromethyl): Strong absorptions in the region of ~1350-1100 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Synthesis and Purification

While a specific, optimized protocol for the synthesis of this compound is not widely published, a plausible and robust synthetic route can be designed based on well-established transformations in organic chemistry. A logical approach involves the dibromination of 4-(trifluoromethyl)aniline followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid via the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a beaker containing ice water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2,6-Dibromo-4-(trifluoromethyl)aniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Prepare a solution of sulfuric acid in water in a three-necked flask and cool it to 0-5 °C.

-

Add the crude 2,6-Dibromo-4-(trifluoromethyl)aniline from the previous step to the cold acid solution with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate beaker, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (N₂ gas) should be observed.

-

After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.

Applications in Research and Drug Development

The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern drug design, often leading to enhanced potency, selectivity, and pharmacokinetic properties.[1] this compound serves as a key building block in this endeavor.

-

Scaffold for Cross-Coupling Reactions: The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of diverse molecular fragments and the construction of complex molecular scaffolds. The differential reactivity of the two bromine atoms, potentially influenced by the electronic effects of the trifluoromethyl group, could allow for selective, sequential functionalization.

-

Synthesis of Heterocyclic Compounds: This compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of benzofurans or other fused ring systems.

-

Fragment-Based Drug Discovery: As a trifluoromethylated and dibrominated benzene ring, it represents a valuable fragment for fragment-based drug discovery (FBDD) campaigns. The trifluoromethyl group can engage in favorable interactions with protein targets, while the bromine atoms provide vectors for fragment elaboration.

While specific examples of blockbuster drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in numerous bioactive molecules and research compounds. Its utility lies in its role as a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

H413: May cause long lasting harmful effects to aquatic life.[5]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P273: Avoid release to the environment.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile building block for synthetic organic chemistry, with significant potential in drug discovery and materials science. Its combination of a trifluoromethyl group and two reactive bromine atoms provides a platform for the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its key properties and a plausible synthetic route, offering a solid foundation for researchers to incorporate this compound into their synthetic strategies.

References

- The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angew Chem Int Ed Engl. 2014 Feb 3;53(6):1482-4.

- This compound. American Elements.

- Sandmeyer Trifluoromethylation. Organic Chemistry Portal.

- 3-Bromo-4-fluorobenzotrifluoride. PubChem.

- Supplementary Information. The Royal Society of Chemistry.

- This compound. American Elements.

- ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate.

- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository.

- 3-Bromobenzotrifluoride. Chem-Impex.

- 3-Bromo-4-fluorobenzotrifluoride. Chem-Impex.

- Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. Google Patents.

- 1,4-DIBROMO-2-(TRIFLUOROMETHYL)BENZENE. GSRS.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. ResearchGate.

- Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Organic Chemistry Portal.

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals.

- Chemical shifts. UCL.

- 4-Bromo-1,2-bis(trifluoromethyl)benzene. PubChem.

- Supplementary Information. The Royal Society of Chemistry.

- Preparation method of 3, 4, 5-trifluoro bromobenzene. Google Patents.

- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene. SIKÉMIA.

- 1,2-Dibromo-4,5-difluorobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- 3,4-Dibromoaniline. PubChem.

- (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate.

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.

- Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Library Collections.

- Preparation method of bromoaniline. Google Patents.

Sources

- 1. 3,4-Dibromoaniline | C6H5Br2N | CID 521981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. americanelements.com [americanelements.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromobenzotrifluoride 99 401-78-5 [sigmaaldrich.com]

- 7. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed pathway for the synthesis of 1,2-Dibromo-4-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and advanced materials. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for each stage of the synthesis.

Introduction: The Significance of this compound

This compound is a valuable intermediate in organic synthesis. The presence of two adjacent bromine atoms offers versatile handles for subsequent cross-coupling reactions, allowing for the introduction of diverse functionalities. The trifluoromethyl group, a common motif in medicinal chemistry, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This unique combination of reactive sites makes the target molecule a sought-after precursor for the synthesis of complex, biologically active compounds.

The Strategic Synthesis Pathway

The most effective and logical synthesis of this compound is a two-step process commencing with the readily available starting material, 4-(trifluoromethyl)aniline. The overall strategy involves:

-

Electrophilic Aromatic Substitution: A regioselective dibromination of 4-(trifluoromethyl)aniline to yield the key intermediate, 2,6-dibromo-4-(trifluoromethyl)aniline.

-

Diazotization and Deamination: Conversion of the amino group of the intermediate to a diazonium salt, followed by its reductive removal (deamination) to afford the final product.

Caption: Overall two-step synthesis pathway.

Part 1: Dibromination of 4-(Trifluoromethyl)aniline

The initial step focuses on the selective introduction of two bromine atoms onto the aromatic ring of 4-(trifluoromethyl)aniline.

Mechanistic Insights and Rationale

The bromination of an aniline derivative is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating and ortho, para-directing group. The trifluoromethyl group (-CF₃), in contrast, is a deactivating and meta-directing group. In 4-(trifluoromethyl)aniline, the directing effects of the amino group dominate, guiding the incoming electrophile (bromine) to the positions ortho to it (positions 2 and 6).

To achieve dibromination, a sufficient stoichiometry of the brominating agent is crucial. Using elemental bromine can be hazardous and can lead to the formation of HBr as a byproduct. A more controlled and efficient approach involves the in situ generation of bromine. One such method utilizes sodium bromide in the presence of an oxidizing agent like hydrogen peroxide in an acidic aqueous medium. This system continuously generates Br₂, which is then consumed in the electrophilic substitution, minimizing the handling of volatile and corrosive liquid bromine.

Experimental Protocol: Synthesis of 2,6-Dibromo-4-(trifluoromethyl)aniline

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trifluoromethyl)aniline | 161.13 | 16.1 g | 0.1 |

| Sodium Bromide (NaBr) | 102.89 | 22.6 g | 0.22 |

| Sulfuric Acid (98%) | 98.08 | ~15 mL | ~0.28 |

| Hydrogen Peroxide (30% aq.) | 34.01 | ~25 mL | ~0.22 |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Sodium Bicarbonate (sat. aq.) | - | As needed | - |

| Brine (sat. aq. NaCl) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 4-(trifluoromethyl)aniline (16.1 g, 0.1 mol), sodium bromide (22.6 g, 0.22 mol), and 150 mL of water.

-

Acidification: Cool the mixture in an ice bath to below 10°C and slowly add concentrated sulfuric acid (~15 mL) while stirring vigorously.

-

Bromination: Slowly add 30% hydrogen peroxide (~25 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C. The addition should take approximately 1-2 hours.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield 2,6-dibromo-4-(trifluoromethyl)aniline as a solid.

Expected Yield: 85-95%

Part 2: Deamination of 2,6-Dibromo-4-(trifluoromethyl)aniline

The final step involves the removal of the amino group and its replacement with a hydrogen atom. This is a two-stage process within a single pot: diazotization followed by reductive deamination.

Mechanistic Insights and Rationale

The first stage is the diazotization of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures (0-5°C). This forms a diazonium salt intermediate.

The second stage is the deamination. While the Sandmeyer reaction is used to replace the diazonium group with a halide, a different reagent is needed to replace it with a hydrogen atom. Hypophosphorous acid (H₃PO₂) is a common and effective reducing agent for this transformation. The reaction is believed to proceed through a radical mechanism.

Caption: Diazotization and deamination workflow.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dibromo-4-(trifluoromethyl)aniline | 318.92 | 31.9 g | 0.1 |

| Sulfuric Acid (98%) | 98.08 | ~20 mL | ~0.37 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Hypophosphorous Acid (50% aq.) | 66.00 | ~40 mL | ~0.38 |

| Diethyl Ether | 74.12 | As needed | - |

| Sodium Hydroxide (10% aq.) | 40.00 | As needed | - |

| Brine (sat. aq. NaCl) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Diazotization:

-

In a 1 L three-necked round-bottom flask, prepare a solution of sulfuric acid in water by cautiously adding 20 mL of concentrated H₂SO₄ to 100 mL of water.

-

Add the 2,6-dibromo-4-(trifluoromethyl)aniline (31.9 g, 0.1 mol) to the acidic solution and stir to form a suspension.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5°C. Stir for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

-

Deamination:

-

While stirring the cold diazonium salt solution, slowly add the hypophosphorous acid (~40 mL) dropwise.

-

After the addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Nitrogen gas evolution should be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours, or until gas evolution ceases.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with 10% aqueous sodium hydroxide (100 mL) followed by brine (100 mL).

-

-

Drying and Concentration:

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to afford pure this compound.

-

Expected Yield: 60-75%

Safety and Handling

-

4-(Trifluoromethyl)aniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine (if used directly) and Hydrogen Peroxide: Strong oxidizing agents and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium salt intermediate. Keep it in solution at low temperatures at all times.

-

Hypophosphorous Acid: Corrosive. Handle with care.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Action |

| Incomplete Dibromination | Insufficient brominating agent or reaction time. | Ensure at least 2.1 equivalents of the brominating agent are used. Monitor the reaction by TLC and extend the reaction time if necessary. |

| Over-bromination (Tribromination) | Reaction temperature too high during bromination. | Maintain a low temperature (below 20°C) during the addition of the oxidizing agent. |

| Low Yield in Deamination | Incomplete diazotization. | Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. |

| Premature decomposition of the diazonium salt. | Proceed with the addition of hypophosphorous acid immediately after the diazotization is complete. |

References

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)

- Sandmeyer reaction. In Wikipedia. [Link]

- Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc19, 1–32 (2022). [Link]

- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- Bromination of aromatic compounds without c

- Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 4(98), 55333-55338. [Link]

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-4-(trifluoromethyl)benzene from 4-(Trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to 1,2-Dibromo-4-(trifluoromethyl)benzene, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 4-(trifluoromethyl)aniline, and proceeds through a two-stage process. The initial stage involves the conversion of the primary aromatic amine to the corresponding aryl bromide, 1-Bromo-4-(trifluoromethyl)benzene, via the classic Sandmeyer reaction. The second stage focuses on the regioselective electrophilic aromatic bromination of the intermediate to yield the target 1,2-dibromo-substituted product. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms, causality behind experimental choices, and critical process parameters.

Introduction: Strategic Importance and Synthetic Overview

The strategic incorporation of halogen and trifluoromethyl moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Aryl bromides are exceptionally versatile synthetic handles, amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the construction of complex molecular architectures. Consequently, this compound (CAS No: 7657-08-1) represents a highly valuable building block for the synthesis of targeted therapeutics and advanced materials.

This guide delineates a logical and efficient synthetic pathway, beginning with 4-(trifluoromethyl)aniline. The core transformations are:

-

Sandmeyer Reaction: Conversion of the amino group of 4-(trifluoromethyl)aniline into a bromine atom. This classic and reliable transformation proceeds via an intermediate diazonium salt.

-

Electrophilic Aromatic Bromination: Introduction of a second bromine atom onto the 1-Bromo-4-(trifluoromethyl)benzene intermediate. The regioselectivity of this step is critically governed by the directing effects of the existing substituents.

The overall synthetic workflow is depicted below.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 1-Bromo-4-(trifluoromethyl)benzene via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into aryl halides.[1] The reaction proceeds in two distinct stages: the diazotization of the amine followed by the copper(I)-catalyzed displacement of the diazonium group.[2]

Mechanism of the Sandmeyer Reaction

The reaction is initiated by the formation of a diazonium salt from the primary amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[3]

The subsequent step involves the introduction of a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a single-electron transfer (SET) to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product. The detection of biaryl byproducts lends strong support to this radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

Caption: Mechanism of the Sandmeyer reaction for aryl bromide synthesis.

Detailed Experimental Protocol for Step 1

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-(Trifluoromethyl)aniline | 161.13 | 100 | 16.11 g |

| Hydrobromic Acid (48% aq.) | 80.91 | 400 | ~45.3 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 110 | 7.59 g |

| Copper(I) Bromide (CuBr) | 143.45 | 120 | 17.21 g |

| Deionized Water | 18.02 | - | As needed |

| Diethyl Ether (for extraction) | 74.12 | - | ~300 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |

| Ice | - | - | As needed |

Procedure:

-

Diazotization: a. In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 16.11 g (100 mmol) of 4-(trifluoromethyl)aniline and 100 mL of 48% hydrobromic acid. b. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. c. Dissolve 7.59 g (110 mmol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath. d. Add the cold sodium nitrite solution dropwise to the aniline mixture over 30-45 minutes, ensuring the temperature is maintained below 5 °C. e. After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

-

Sandmeyer Reaction: a. In a separate 1 L flask, dissolve 17.21 g (120 mmol) of copper(I) bromide in 50 mL of 48% hydrobromic acid with stirring. b. Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed. c. Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50–60 °C for 1 hour, or until the evolution of nitrogen ceases.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the aqueous layer with diethyl ether (3 x 100 mL). c. Combine the organic layers and wash with 100 mL of 2M NaOH, followed by 100 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. e. The crude product, 1-Bromo-4-(trifluoromethyl)benzene (CAS No: 402-43-7), can be purified by vacuum distillation to yield a colorless liquid.[4]

Expected Yield: 75-85%

Step 2: Regioselective Bromination of 1-Bromo-4-(trifluoromethyl)benzene

The second step involves the introduction of another bromine atom onto the aromatic ring via electrophilic aromatic substitution. The success of this step hinges on the regioselectivity, which is dictated by the electronic properties of the substituents already present on the ring.

Causality of Regioselectivity: Directing Effects

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the incoming electrophile to specific positions. This is governed by the ability of the substituent to stabilize or destabilize the charged intermediate (the arenium ion or sigma complex).

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful inductive effect). It is a deactivating group, making the ring less reactive towards electrophiles, and is a meta-director.[5][6]

-

Bromine (-Br): As a halogen, bromine is also deactivating due to its inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the positive charge of the arenium ion at the ortho and para positions. This resonance effect, though weaker than the inductive effect, makes bromine an ortho, para-director.[7]

In the intermediate, 1-Bromo-4-(trifluoromethyl)benzene, the positions ortho to the bromine atom (positions 2 and 6) are also meta to the trifluoromethyl group. Both directing effects, therefore, favor substitution at these positions. Due to steric hindrance, substitution at position 2 is generally favored over position 6, leading to the desired this compound product.

Caption: Directing effects on the bromination of 1-Bromo-4-(trifluoromethyl)benzene.

Detailed Experimental Protocol for Step 2

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Bromo-4-(trifluoromethyl)benzene | 225.01 | 50 | 11.25 g |

| Bromine (Br₂) | 159.81 | 55 | ~2.8 mL (8.95 g) |

| Iron(III) Bromide (FeBr₃, anhydrous) | 295.56 | 5 | 1.48 g |

| Dichloromethane (DCM, anhydrous) | 84.93 | - | 100 mL |

| Sodium Thiosulfate Solution (10% aq.) | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |

Procedure:

-

Reaction Setup: a. In a 250 mL round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve 11.25 g (50 mmol) of 1-Bromo-4-(trifluoromethyl)benzene in 100 mL of anhydrous dichloromethane. b. Carefully add 1.48 g (5 mmol) of anhydrous iron(III) bromide to the solution. The FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a more potent electrophile.

-

Bromination: a. Cool the mixture to 0 °C in an ice bath. b. Slowly add 2.8 mL (55 mmol) of bromine dropwise to the stirred solution over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up and Purification: a. Quench the reaction by carefully pouring the mixture into 100 mL of cold water. b. Transfer the mixture to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine. c. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to afford pure this compound as a solid or oil.

Expected Yield: 60-75%

Safety and Handling

-

4-(Trifluoromethyl)aniline: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Sodium Nitrite: Oxidizing agent and toxic if ingested. Avoid contact with skin and eyes.

-

Diazonium Salts: Potentially explosive when dry. It is imperative to keep the diazonium salt in solution and at low temperatures at all times.

-

Bromine: Highly corrosive, toxic, and volatile. Causes severe burns. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

Conclusion

The synthesis of this compound from 4-(trifluoromethyl)aniline is a robust and scalable two-step process. The initial Sandmeyer reaction provides a reliable method for the introduction of the first bromine atom, while a subsequent electrophilic aromatic substitution, guided by the predictable directing effects of the substituents, allows for the regioselective installation of the second bromine atom. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable chemical intermediate. Careful attention to reaction conditions, particularly temperature control during diazotization, and adherence to safety protocols are paramount for a successful and safe outcome.

References

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Zahoor, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- American Elements. (n.d.). This compound.

- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- The Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube.

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

- NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook.

- The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.

- PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-.

- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.

- Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

- PubChem. (n.d.). 1,4-Dibromo-2-(trifluoromethyl)benzene.

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of 1,2-Dibromo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,2-dibromo-4-(trifluoromethyl)benzene, a key building block in modern organic synthesis. This document delves into the nuanced reactivity of its two distinct carbon-bromine bonds, influenced by the electronic and steric effects of the trifluoromethyl group and the adjacent bromine atom. We will explore its utility in a range of pivotal transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as metallation reactions. This guide is intended to serve as an in-depth resource for researchers and professionals in drug discovery and materials science, providing not only theoretical insights but also practical, field-proven experimental protocols.

Introduction: The Strategic Importance of this compound

This compound is a trifluoromethylated aromatic compound of significant interest in the synthesis of complex organic molecules. The presence of two bromine atoms at adjacent positions, coupled with the strong electron-withdrawing trifluoromethyl (-CF3) group, imparts unique reactivity and makes it a versatile scaffold for the introduction of multiple functionalities. The trifluoromethyl group is a sought-after moiety in pharmaceutical and agrochemical development, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The key to harnessing the synthetic potential of this molecule lies in understanding and controlling the regioselectivity of its reactions. The two bromine atoms, one at C1 and the other at C2, are in chemically distinct environments, leading to differential reactivity that can be exploited for selective mono- and di-functionalization. This guide will dissect these differences and provide a framework for predicting and controlling reaction outcomes.

Molecular Architecture and Electronic Profile

The reactivity of this compound is dictated by the interplay of steric and electronic effects.

-

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution but activating it towards nucleophilic aromatic substitution (SNAr). In the context of metal-catalyzed cross-coupling reactions, the electron-withdrawing nature of the -CF3 group can influence the oxidative addition step.

-

Steric Hindrance: The bromine atom at the C2 position is sterically more hindered due to the adjacent bromine atom at C1. This steric congestion can play a crucial role in directing the regioselectivity of certain reactions.

-

Differential Reactivity of C-Br Bonds:

-

C1-Br: This bond is ortho to one bromine and meta to the trifluoromethyl group.

-

C2-Br: This bond is ortho to one bromine and ortho to a hydrogen, and meta to the trifluoromethyl group.

-

The combination of these factors leads to a nuanced reactivity profile that can be selectively addressed under different reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of this compound. The ability to selectively react one of the two C-Br bonds is a key synthetic challenge and opportunity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[1] For this compound, achieving mono-arylation requires careful control of reaction conditions to favor reaction at one of the bromine atoms.

Causality Behind Experimental Choices:

The regioselectivity in Suzuki-Miyaura coupling is influenced by the catalyst system, base, and solvent. Generally, oxidative addition of palladium to the less sterically hindered C-Br bond is favored. In the case of a related isomer, 1,4-dibromo-2-(trifluoromethyl)benzene, site-selectivity has been demonstrated, suggesting that similar control can be achieved with the 1,2-dibromo isomer.[2]

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

| Step | Procedure | Rationale |

| 1 | To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a base such as K₂CO₃ (2.0 equiv). | The use of a slight excess of the boronic acid drives the reaction towards the mono-coupled product. The base is crucial for the transmetalation step.[1] |

| 2 | Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%). | Tetrakis(triphenylphosphine)palladium(0) is a commonly used, reliable catalyst for Suzuki couplings. |

| 3 | Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). | The biphasic solvent system is effective for dissolving both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst. |

| 4 | Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. | Elevated temperatures are typically required to drive the catalytic cycle. Careful monitoring is essential to stop the reaction after mono-coupling and before significant di-substitution occurs. |

| 5 | Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). | Standard aqueous workup to remove inorganic salts and the base. |

| 6 | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. | Removal of residual water and solvent. |

| 7 | Purify the crude product by flash column chromatography on silica gel. | To isolate the mono-arylated product from any starting material and di-substituted byproducts. |

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield of Mono-adduct |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Good to Excellent |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | Good |

Note: Yields are generalized based on similar substrates and require optimization for this compound.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[3] This reaction is instrumental for synthesizing conjugated enynes and arylalkynes.

Regioselectivity in Sonogashira Coupling:

Similar to the Suzuki coupling, the less sterically hindered C1-Br bond is expected to be more reactive. Studies on the related 1,4-dibromo-2-(trifluoromethyl)benzene have shown that mono-alkynylation occurs selectively at the C-Br bond para to the trifluoromethyl group, which is less sterically encumbered.[2] A similar preference is anticipated for this compound at the C1 position.

Experimental Protocol: Mono-alkynylation via Sonogashira Coupling

| Step | Procedure | Rationale |

| 1 | To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 1 mol%). | The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction.[3] |

| 2 | Add a solution of this compound (1.0 equiv) in an anhydrous, degassed solvent such as THF or DMF. | Anhydrous and oxygen-free conditions are crucial to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling). |

| 3 | Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent or co-solvent. | The amine acts as a base to deprotonate the terminal alkyne and as a scavenger for the hydrogen halide byproduct. |

| 4 | Add the terminal alkyne (1.0-1.1 equiv) dropwise to the reaction mixture. | Using a near-stoichiometric amount of the alkyne helps to favor mono-substitution. |

| 5 | Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. | Sonogashira couplings can often proceed at mild temperatures. |

| 6 | Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl. | To neutralize the amine base and dissolve copper salts. |

| 7 | Extract the product with an organic solvent, dry the organic layer, and concentrate. | Standard workup procedure. |

| 8 | Purify the crude product by column chromatography. | To isolate the desired mono-alkynylated product. |

Catalytic Cycle of Sonogashira Coupling

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[4] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which are arylamines.

Considerations for Regioselectivity:

The choice of phosphine ligand is critical in controlling the reactivity and selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich ligands can facilitate the coupling of sterically hindered substrates and can influence the regioselectivity of the reaction with dihaloarenes.[4] For this compound, selective amination at the less hindered C1 position is the expected outcome.

Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling

| Step | Procedure | Rationale |

| 1 | In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv). | The choice of ligand and base is crucial and often substrate-dependent. Bulky phosphine ligands are generally effective for aryl bromides.[4] |

| 2 | Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv). | A slight excess of the amine is used to ensure complete consumption of the limiting reagent for mono-amination. |

| 3 | Add an anhydrous, degassed solvent such as toluene or dioxane. | These are common solvents for Buchwald-Hartwig aminations. |

| 4 | Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by GC-MS or LC-MS. | The reaction temperature is optimized to achieve a reasonable reaction rate while maintaining selectivity. |

| 5 | After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. | This initial purification step simplifies the subsequent workup. |

| 6 | Concentrate the filtrate and purify the residue by column chromatography. | To isolate the pure mono-aminated product. |

Metallation Reactions: Directed Functionalization

Metallation reactions, particularly lithiation, offer an alternative strategy for the functionalization of this compound. Two main pathways can be envisioned: halogen-metal exchange and directed ortho-metalation (DoM).

-

Halogen-Metal Exchange: This reaction involves the exchange of a bromine atom with a lithium atom, typically using an organolithium reagent like n-butyllithium at low temperatures. This is generally a fast process for aryl bromides. Given the two bromine atoms, selective exchange could be challenging but may be influenced by temperature and the organolithium reagent used.

-

Directed ortho-Metalation (DoM): In principle, the trifluoromethyl group can direct lithiation to the ortho position (C3 or C5). However, the presence of the bromine atoms makes halogen-metal exchange a likely competing and faster process.[5]

The outcome of the reaction will depend on the relative rates of these two processes. At low temperatures, halogen-metal exchange is often favored.

Experimental Protocol: Lithiation and Trapping with an Electrophile

| Step | Procedure | Rationale |

| 1 | Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere. | Anhydrous conditions are essential for organolithium reactions. |

| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | Low temperatures are crucial to prevent side reactions and control the regioselectivity of the lithiation. |

| 3 | Slowly add n-butyllithium (1.0 equiv in hexanes) dropwise. | A stoichiometric amount is used to promote mono-lithiation. |

| 4 | Stir the reaction mixture at -78 °C for 1 hour. | To allow for the completion of the halogen-metal exchange. |

| 5 | Add a solution of the desired electrophile (e.g., DMF, CO₂, an aldehyde) in anhydrous THF. | The aryllithium intermediate is a strong nucleophile and will react with a wide range of electrophiles. |

| 6 | Allow the reaction to slowly warm to room temperature. | To ensure the reaction with the electrophile goes to completion. |

| 7 | Quench the reaction with a saturated aqueous solution of NH₄Cl. | To neutralize any remaining organolithium species and the alkoxide formed after electrophilic trapping. |

| 8 | Perform an aqueous workup and purify the product by column chromatography. | Standard isolation and purification procedure. |

Applications in Drug Discovery and Development

The functionalized derivatives of this compound are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce diverse substituents at specific positions allows for the fine-tuning of the pharmacological properties of a lead compound. For instance, this scaffold can be found in precursors to compounds targeting a range of diseases. While specific examples for the 1,2-dibromo isomer are less common in readily available literature, the analogous 1,4- and 2,4-isomers are used in the synthesis of various pharmaceutical agents. The synthetic versatility of the 1,2-isomer makes it a highly attractive, albeit challenging, building block for novel drug candidates.

Conclusion

This compound is a substrate with a rich and nuanced reactivity profile. The key to its synthetic utility lies in the selective functionalization of its two distinct carbon-bromine bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offer powerful tools for this purpose, with regioselectivity being controllable through careful selection of catalysts, ligands, and reaction conditions. Metallation reactions provide an alternative route for introducing functionality. A thorough understanding of the interplay between steric and electronic effects is paramount for any scientist aiming to leverage this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a foundational understanding and practical protocols to enable researchers to confidently navigate the reactivity of this important synthetic intermediate.

References

- Benchchem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.

- Corning Glass Works. (1950).

- Benchchem. (2025). Technical Guide: Spectral Analysis of 1-Bromo-4-(trifluoromethyl)benzene-d4.

- Benchchem. (2025). An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4.

- Ashcroft, M. R., & Hoffmann, H. M. R. (1978). BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. Organic Syntheses, 58, 17.

- Zhejiang Jieshi New Material Co., Ltd. (2022). Synthetic method of 1, 2, 4-trifluorobenzene. CN110498730B.

- Wikipedia. (n.d.). Sonogashira coupling.

- Benchchem. (2025).

- Wikipedia. (n.d.).

- Langer, P. et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)

- Vogt, D. B., Seath, C. P., Wang, H., & Jui, N. T. (2019). Selective C-F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 141(33), 13203–13211.

- Aarti Industries Limited. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. WO2016125185A2.

- Chemistry LibreTexts. (2023).

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 1-bromo-4-(trichloromethyl)

- Central Glass Co Ltd. (2002). Method for producing bis(trifluoromethyl)benzene. EP0953557B1.

- Benchchem. (2025). A Comparative Guide to 1-Bromo-4-(trifluoromethyl)

- ResearchGate. (n.d.). 1,4-Bis(trifluoromethyl)

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Baran Lab. (n.d.).

- ResearchGate. (n.d.). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI.

- Vogt, D. B., Seath, C. P., Wang, H., & Jui, N. T. (2019). Selective C-F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central.

- Spivey, A. (n.d.). Directed (ortho)

- Mernyák, E. et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1639-1647.

- Al-Tel, T. H. (2011). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 16(5), 4123-4133.

- Abbott, M. L. et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

- DSM IP Assets B.V. (2011).

- ChemRxiv. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- Spivey, A. (2010). (Hetero)

- ResearchGate. (n.d.). Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights.

- Benchchem. (2025). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.

- Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215.

- Benchchem. (2025).

- Grabowski, S. J. et al. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C-Br...Br interactions.

- Langer, P. et al. (2008). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. Chemistry - A European Journal, 14(1), 356-363.

- ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.

- PubChem. (n.d.). 1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene.

- Uozumi, Y., & Nakai, Y. (2002). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Organic Letters, 4(17), 2997-3000.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes.

Sources

A Comprehensive Spectroscopic and Analytical Guide to 1,2-Dibromo-4-(trifluoromethyl)benzene

This technical guide offers an in-depth exploration of the spectral characteristics of 1,2-Dibromo-4-(trifluoromethyl)benzene (CAS No. 7657-08-1), a key intermediate in pharmaceutical and agrochemical research.[1][2][3][4] Designed for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. While experimental spectra for this specific isomer are not widely published, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. The methodologies and interpretations presented herein are grounded in extensive field experience, ensuring a practical and scientifically rigorous resource.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable set of spectral data. The electron-withdrawing nature of the trifluoromethyl group and the two adjacent bromine atoms significantly influences the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts and coupling patterns.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display a complex splitting pattern in the aromatic region, arising from the three non-equivalent protons. The chemical shifts are influenced by the deshielding effect of the halogens and the trifluoromethyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | ~8.5 |

| H-5 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H-6 | 7.9 - 8.1 | d | ~2.0 |

Interpretation:

-

H-6: This proton is expected to appear as a doublet with a small meta-coupling to H-5. Its downfield shift is attributed to the deshielding effect of the adjacent bromine atom at C-1.

-

H-5: This proton will likely be observed as a doublet of doublets, showing a larger ortho-coupling with H-6 and a smaller meta-coupling with H-3.

-

H-3: This proton is anticipated to be a doublet due to ortho-coupling with H-5. The adjacent electron-withdrawing trifluoromethyl group will cause a significant downfield shift.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon signals will be influenced by the attached substituents, and the carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-1 | 120 - 125 | s |

| C-2 | 118 - 123 | s |

| C-3 | 133 - 138 | q |

| C-4 | 128 - 133 | s |

| C-5 | 130 - 135 | s |

| C-6 | 135 - 140 | s |

| -CF₃ | 120 - 125 | q |

Interpretation:

-

The aromatic region will display six distinct signals for the six non-equivalent carbon atoms.

-

The carbons bearing the bromine atoms (C-1 and C-2) are expected to be shifted upfield compared to unsubstituted benzene due to the heavy atom effect.

-

The carbon attached to the trifluoromethyl group (C-4) and the trifluoromethyl carbon itself will appear as quartets due to one-bond and two-bond ¹³C-¹⁹F coupling, respectively. The intensity of the CF₃ carbon signal may be lower due to this splitting and the lack of a Nuclear Overhauser Effect (NOE).[5]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

-

Instrument Setup: Use a broadband probe and tune it to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for all carbons not coupled to fluorine. A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Interpretation |

| 302, 304, 306 | ~1:2:1 | Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms. |

| 223, 225 | - | [M-Br]⁺ |

| 144 | - | [M-2Br]⁺ |

| 69 | - | [CF₃]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak cluster with a characteristic 1:2:1 intensity ratio due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[6] Common fragmentation pathways would involve the loss of one or both bromine atoms and the trifluoromethyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Method:

-

Injector: Split/splitless injector at a temperature of ~250 °C.

-

Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane).

-

Oven Program: A temperature ramp (e.g., start at 50 °C, ramp to 280 °C) to ensure good separation.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-400.

-

Caption: A typical workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1350-1100 | Strong | C-F stretch (from CF₃ group) |

| 1100-1000 | Medium | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

The IR spectrum will be dominated by strong absorptions from the C-F stretching of the trifluoromethyl group. The aromatic C-H and C=C stretching vibrations will also be present. The substitution pattern on the benzene ring will influence the pattern of the C-H out-of-plane bending bands in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Conclusion

The predicted spectral data for this compound provides a comprehensive analytical fingerprint for this important chemical intermediate. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy allows for unambiguous structure elucidation and purity assessment. The experimental protocols outlined in this guide provide a standardized approach for obtaining high-quality spectral data, which is crucial for regulatory submissions and ensuring the integrity of research and development activities.

References

- American Elements. This compound. [Link]

- AbacipharmTech. This compound. [Link]

- Xidian Chemical. This compound. [Link]

- ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound - 苯化合物 - 西典实验 [seedior.com]

- 5. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1,2-Dibromo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug development, halogenated and trifluoromethylated aromatic compounds are of paramount importance. Their unique electronic properties and metabolic stability make them key building blocks in the synthesis of pharmaceuticals and agrochemicals. 1,2-Dibromo-4-(trifluoromethyl)benzene is a valuable intermediate, and a thorough understanding of its structural characterization is crucial for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed analysis of the ¹³C NMR spectrum of this compound, offering insights into chemical shift assignments, coupling constants, and the underlying principles governing the spectral features.

Predicted ¹³C NMR Data and Spectral Analysis

Due to the asymmetrical substitution pattern of this compound, all six aromatic carbons are chemically non-equivalent, leading to the expectation of six distinct signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the bromine and trifluoromethyl substituents, as well as their positions on the benzene ring.

The trifluoromethyl (-CF₃) group itself will appear as a quartet due to the coupling between the carbon and the three fluorine atoms (¹J C-F). The aromatic carbons will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and the fluorine atoms (¹J > ²J > ³J > ⁴J).

Below is a table of predicted ¹³C NMR chemical shifts and coupling constants for this compound. These values are estimated based on established substituent effects and data from similar compounds.[1][2][3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) | Multiplicity |

| C-1 | ~125 | Small (⁴J) | d |

| C-2 | ~128 | Small (⁵J) | s |

| C-3 | ~135 | ³J ≈ 5-8 | q |

| C-4 | ~130 | ²J ≈ 30-35 | q |

| C-5 | ~125 | ³J ≈ 5-8 | q |

| C-6 | ~132 | ⁴J ≈ 3-5 | q |

| -CF₃ | ~123 | ¹J ≈ 270-275 | q |

Rationale for Assignments:

-

-CF₃ Carbon: The carbon of the trifluoromethyl group typically appears around 123 ppm and is easily identified by its characteristic quartet multiplicity and a large one-bond C-F coupling constant (¹J C-F) of approximately 272 Hz.[4][5]

-

C-4 (ipso-Carbon to -CF₃): This carbon is directly attached to the electron-withdrawing -CF₃ group, which generally causes a downfield shift. It will appear as a quartet due to a two-bond coupling (²J C-F) of around 30-35 Hz.[1][6]

-

C-1 & C-2 (Carbons bonded to Bromine): The "heavy atom effect" of bromine can cause a shielding effect on the directly attached carbon. However, the precise chemical shift is also influenced by the other substituents. These carbons are expected in the 125-128 ppm region.

-

C-3 & C-5 (meta to -CF₃): These carbons will exhibit a three-bond coupling (³J C-F) to the fluorine atoms, typically in the range of 5-8 Hz, resulting in a quartet multiplicity.[1]

-

C-6 (para to C-3): This carbon will show a smaller four-bond coupling (⁴J C-F).

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice.

-

Ensure the sample is fully dissolved to avoid signal broadening.

2. Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the ¹³C probe to the resonant frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons and the -CF₃ carbon, which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and the signal splitting from fluorine coupling, a sufficient number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is adequate to cover the expected chemical shift range.

-

Decoupling: Standard proton broadband decoupling should be employed to simplify the spectrum by removing C-H couplings. Note that this will not remove C-F couplings.[5]

4. Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

-

Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals if desired, although integration in ¹³C NMR is not always quantitative without specific experimental setups.

Visualization of Key Concepts

Substituent Effects on the Benzene Ring

The following diagram illustrates the positions of the substituents and the numbering of the carbon atoms in this compound.

Trustworthiness and Self-Validating Systems

The reliability of the ¹³C NMR data is ensured by a self-validating system inherent in the spectroscopic technique:

-

Internal Referencing: The use of a deuterated solvent with a known chemical shift provides a constant internal reference, ensuring the accuracy and reproducibility of the chemical shift values. [7]* Predictable Coupling Patterns: The characteristic quartet splitting pattern and the magnitude of the C-F coupling constants for the -CF₃ group and the aromatic carbons provide a strong basis for confident peak assignment. [1][6]Any deviation from these expected patterns would immediately signal a different molecular structure.

-

Consistency with Theory: The observed chemical shifts should align with the well-established electronic effects of the bromine and trifluoromethyl substituents on the benzene ring. Discrepancies would prompt a re-evaluation of the structure or the presence of impurities.

By adhering to the detailed experimental protocol and cross-referencing the obtained data with predicted values and known substituent effects, researchers can have high confidence in the structural elucidation of this compound.

References

- Pearson. (2023).

- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. Link

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Link

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Link

- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Link

- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Link

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Link

- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Link

- Chu, L.-L., & Qing, F.-L. (2010). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3. Organic Letters, 12(21), 5060-5063. Link